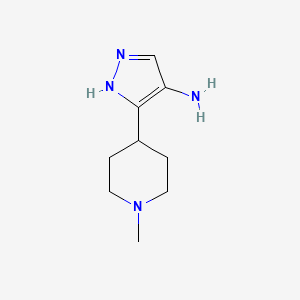

5-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine

Description

Properties

Molecular Formula |

C9H16N4 |

|---|---|

Molecular Weight |

180.25 g/mol |

IUPAC Name |

5-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine |

InChI |

InChI=1S/C9H16N4/c1-13-4-2-7(3-5-13)9-8(10)6-11-12-9/h6-7H,2-5,10H2,1H3,(H,11,12) |

InChI Key |

XZLRXDKSFGRYNX-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(CC1)C2=C(C=NN2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine typically involves the reaction of 1-methylpiperidine with a suitable pyrazole precursor under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the pyrazole, followed by nucleophilic substitution with 1-methylpiperidine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(1-Methylpiperidin-4-yl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

5-(1-Methylpiperidin-4-yl)-1H-pyrazol-4-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic effects in treating neurological disorders such as Alzheimer’s disease and schizophrenia.

Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as receptors in the central nervous system. The compound may act as an antagonist or agonist at these receptors, modulating their activity and influencing neurotransmitter levels. This modulation can lead to therapeutic effects in the treatment of neurological disorders .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues

Key Observations:

- Positional Isomerism : The positional shift of the 1-methylpiperidin-4-yl group from the 1-position (CAS 1201935-36-5) to the 5-position (target compound) alters steric and electronic profiles. The 5-substituted derivative may exhibit improved steric accessibility for target binding compared to the 1-substituted isomer .

- Aryl vs. Alkyl Substituents : 5-(3,4-Dimethoxyphenyl)-1-methyl-1H-pyrazol-4-amine (CAS 765286-75-7) incorporates a methoxy-rich aryl group, likely increasing lipophilicity (logP) and metabolic stability compared to the target compound .

Physicochemical Properties

Table 2: Inferred Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | logP (Predicted) | Solubility (Predicted) |

|---|---|---|---|---|

| This compound | C9H15N3 | 165.24 | 1.2–1.5 | Moderate (aqueous) |

| 1-(1-Methylpiperidin-4-yl)-1H-pyrazol-4-amine | C8H15N4 | 167.23 | 0.8–1.1 | High (aqueous) |

| 5-(Pyridin-2-yl)-1H-pyrazol-4-amine | C8H8N4 | 160.18 | 1.5–1.8 | Low (aqueous) |

| 5-(3,4-Dimethoxyphenyl)-1-methyl-1H-pyrazol-4-amine | C12H15N3O2 | 233.27 | 2.0–2.5 | Low (organic solvents) |

Key Observations:

- logP Trends : The target compound’s logP (1.2–1.5) reflects a balance between the hydrophobic piperidine ring and the polar amine group. The 3,4-dimethoxyphenyl analogue (logP ~2.0–2.5) is more lipophilic, favoring membrane permeability but risking metabolic oxidation .

- Solubility : The 1-substituted piperidine isomer (CAS 1201935-36-5) may exhibit higher aqueous solubility due to reduced steric hindrance at the 1-position .

Biological Activity

5-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine, a heterocyclic compound, has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in treating metabolic and neurological disorders. This article delves into its biological activity, exploring its mechanisms of action, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a 1-methylpiperidin-4-yl group. Its chemical formula is CHN and it has a CAS number of 1201935-36-5. The unique structure contributes to its diverse biological activities.

Research indicates that this compound acts through various mechanisms:

- Enzyme Inhibition : It has been shown to inhibit enzymes involved in metabolic pathways, which can be beneficial for conditions like obesity and type 2 diabetes.

- Neuroprotective Effects : Molecular docking studies suggest that it binds favorably to specific targets related to neuroprotection, indicating potential use in neurodegenerative diseases .

Anticancer Activity

The compound exhibits significant anticancer properties. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:

| Cancer Type | Cell Line | Activity |

|---|---|---|

| Lung Cancer | A549 | Inhibition of cell growth |

| Breast Cancer | MDA-MB-231 | Antiproliferative effects |

| Colorectal Cancer | HCT116 | Growth inhibition |

| Prostate Cancer | LNCaP | Antitumor activity |

The anticancer activity is attributed to its structural similarity to other pyrazole derivatives known for their efficacy against cancer .

Antimicrobial Activity

This compound also shows promise as an antimicrobial agent. It has demonstrated activity against various bacterial strains, including:

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Strong antibacterial activity |

| Escherichia coli | Moderate antibacterial activity |

| Bacillus subtilis | Notable inhibition |

This antimicrobial effect is linked to the compound's ability to disrupt bacterial cell processes .

Anti-inflammatory Properties

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on Metabolic Disorders : A study evaluated the compound's effect on glucose metabolism, demonstrating its potential as a therapeutic agent for type 2 diabetes due to its enzyme inhibition properties.

- Neuroprotective Study : Molecular docking studies indicated strong binding affinity with proteins involved in neuroprotection, suggesting its role in treating neurodegenerative diseases like Alzheimer's .

- Anticancer Efficacy : In vitro studies showed that the compound significantly inhibited the growth of multiple cancer cell lines, highlighting its potential as a novel anticancer agent .

Q & A

Q. What are the common synthetic routes for 5-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine, and how are intermediates characterized?

The compound is typically synthesized via cyclization of hydrazide intermediates using reagents like phosphorus oxychloride (POCl₃) at elevated temperatures (~120°C). For example, pyrazole derivatives are formed by reacting substituted hydrazides with aldehydes or ketones under acidic conditions . Key intermediates, such as pyrazole-4-carbonyl chlorides, are characterized using IR spectroscopy (C=O stretch at ~1700 cm⁻¹) and ¹H/¹³C NMR (e.g., methylpiperidinyl protons at δ 2.2–3.0 ppm) .

Q. What spectroscopic techniques are critical for structural confirmation of this compound and its derivatives?

- X-ray crystallography : Resolves stereochemistry and bond lengths (e.g., C–C bond precision of ±0.002 Å in single-crystal studies) .

- NMR spectroscopy : Identifies substituent environments (e.g., aromatic pyrazole protons at δ 7.5–8.5 ppm) .

- Mass spectrometry (ESI+) : Validates molecular weight (e.g., [M+H]⁺ peaks at m/z 198–452 depending on substituents) .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound derivatives?

- Solvent-free conditions : Improve atom economy and reduce purification steps (e.g., 85% yield for pyrazolo-pyrimidiones under solvent-free synthesis) .

- Ultrasonic irradiation : Enhances reaction rates in multicomponent syntheses (e.g., spiro-indoline derivatives in water under ultrasound) .

- Catalyst screening : POCl₃ or DMF-DMA (dimethylformamide dimethyl acetal) accelerates cyclocondensation .

Q. How can contradictory biological activity data for pyrazole derivatives be resolved?

- Substituent effects : Electron-withdrawing groups (e.g., CF₃) enhance antibacterial activity, while bulky aryl groups improve antitubulin effects .

- Assay models : Discrepancies arise between in vitro (e.g., sea urchin embryo assays) and in vivo (e.g., cancer cell panels) results due to metabolic stability differences .

- Dose-response profiling : EC₅₀ values for σ₁ receptor antagonists vary by >10-fold depending on substituent polarity .

Q. What computational strategies aid in designing novel derivatives with improved bioactivity?

- Quantum chemical calculations : Predict reaction pathways and transition states (e.g., ICReDD’s reaction path search methods) .

- Molecular docking : Guides substituent placement for target binding (e.g., σ₁ receptor antagonism via piperidinyl interactions) .

- Machine learning : Prioritizes synthetic routes using experimental data feedback loops .

Data Contradiction Analysis

Case Study : Conflicting reports on antitubulin activity of diarylpyrazoles.

- Evidence : Combretastatin analogues show IC₅₀ values ranging from 0.1–10 µM in cancer cell lines .

- Resolution :

Methodological Recommendations

| Parameter | Optimized Conditions | References |

|---|---|---|

| Cyclization Temperature | 120°C (POCl₃-mediated) | |

| Characterization | X-ray (R factor <0.05), ESI+ MS | |

| Biological Assays | Sea urchin embryo model, MTT cell viability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.